Netarsudil mesylate

概要

準備方法

AR-13324の調製には、キラル配位子キラル誘導合成の使用が含まれます。この方法は、その簡便性、低コスト、および高収率により、従来のキラル高速液体クロマトグラフィー(HPLC)または超臨界流体クロマトグラフィー(SFC)方法よりも好まれます。 このプロセスは、4-(ヒドロキシメチル)フェニル酢酸中のヒドロキシル基をtert-ブチルジメチルシリルクロリド(TBSCl)またはトリイソプロピルシリルクロリド(TIPSCl)で保護して、粗生成物を得ることから始まります .

化学反応の分析

Metabolic Reactions

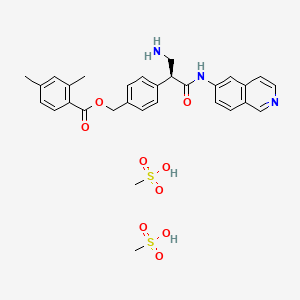

Netarsudil mesylate acts as a prodrug, undergoing enzymatic hydrolysis in the cornea to form its active metabolite, netarsudil-M1 (AR-13503) :

Pathway :

Degradation Pathways

Forced degradation studies reveal stability under varied conditions, critical for formulation :

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| Acid Hydrolysis (1N HCl) | 12.0 | Desmethyl and oxidized derivatives |

| Alkali Hydrolysis (1N NaOH) | 11.6 | Hydrolyzed ester products |

| Oxidative (H₂O₂) | 13.4 | Sulfoxide and N-oxide derivatives |

| Reductive (NaBH₄) | 8.7 | Reduced amine intermediates |

Key Findings :

-

Degradation follows first-order kinetics under acidic/alkaline conditions .

-

HPLC analysis confirms method specificity (R² = 0.99998 for linearity) .

Solid-State Transformations

Polymorphic transitions are solvent-dependent, enabling controlled crystallization :

| Polymorph | Solvent System | XRPD Characteristics |

|---|---|---|

| N1 | IPA + MSA | Distinct peaks at 5.8°, 11.6°, 17.4° |

| N3 | n-Butanol | Peaks at 6.2°, 12.4°, 18.7° |

| N7 | Iso-butanol | High crystallinity, low (R)-isomer content |

Applications :

Reaction with Biological Targets

Netarsudil-M1 inhibits Rho-associated protein kinases (ROCK1/2), disrupting actin cytoskeleton dynamics in trabecular meshwork cells :

| Target | Effect | IC₅₀ |

|---|---|---|

| ROCK1 | Inhibition of stress fiber formation | 1 nM |

| ROCK2 | Reduction of fibrotic protein expression | 1 nM |

| TGF-β2 | Suppression of CTGF and fibronectin | 16–79 nM |

Mechanism :

Analytical Characterization

RP-HPLC methods validate reaction outcomes and purity :

| Parameter | Specifications |

|---|---|

| Column | Symmetry Shield RP18 (4.6 × 150 mm, 3.5 µm) |

| Mobile Phase | 0.1% Formic acid:ACN (40:60 v/v) |

| Detection | 242 nm (UV) |

| Retention Time | 2.27 minutes (this compound) |

科学的研究の応用

Clinical Applications

Netarsudil mesylate is primarily indicated for:

- Open-Angle Glaucoma : It has been shown to significantly lower IOP in patients with open-angle glaucoma.

- Ocular Hypertension : Effective in reducing elevated IOP in patients diagnosed with ocular hypertension.

Efficacy Studies

Several clinical trials have assessed the safety and efficacy of this compound:

- Phase 3 Clinical Trials : Studies such as ROCKET 2 compared netarsudil with timolol maleate over 12 months. Results demonstrated that netarsudil significantly reduced IOP compared to timolol, with a favorable safety profile .

- Aqueous Humor Dynamics : Research indicated that netarsudil increases outflow facility and decreases episcleral venous pressure, contributing to its effectiveness in lowering IOP .

- Long-term Safety : The long-term use of netarsudil has been evaluated for adverse effects. While conjunctival hyperemia was noted as a common side effect, overall tolerability was high among patients .

Case Study 1: Efficacy in Patients with Open-Angle Glaucoma

A study involving 411 subjects showed that netarsudil treatment led to an average reduction in IOP from 17.0 mmHg to 12.4 mmHg over a week . The increase in outflow facility was statistically significant (p < 0.05), demonstrating its effectiveness in managing glaucoma.

Case Study 2: Combination Therapy

In a fixed combination therapy with latanoprost, netarsudil further enhanced IOP reduction compared to either agent alone. This synergy indicates potential for broader applications in glaucoma management .

Pharmacokinetics

Netarsudil is administered topically as an ophthalmic solution (0.02%). It is absorbed through the cornea and metabolized into its active form (netarsudil-M1) within the eye. Studies indicate minimal systemic exposure, which limits potential systemic side effects .

Safety Profile

The safety profile of this compound has been extensively documented:

- Adverse Effects : The most frequently reported adverse effect is conjunctival hyperemia. Other effects include corneal deposits observed in some patients during clinical trials .

- Long-term Observations : Ongoing studies are assessing changes in corneal deposits over time and their impact on visual function .

作用機序

AR-13324は、二重の作用機序を通じてその効果を発揮します。それは、網目状構造を通る房水の流出を増加させるRhoキナーゼと、房水の産生を減少させるノルエピネフリントランスポーターを阻害します。この二重のメカニズムにより、眼圧が大幅に低下します。 この化合物は、培養ヒトおよびブタの網目状構造細胞に特異的な形態学的変化を誘発し、流出施設の増加につながります .

類似化合物との比較

AR-13324は、二重の作用機序により、他の眼圧降下剤とは異なります。類似の化合物には、プロスタグランジンアナログであるラタノプロストやその他のRhoキナーゼ阻害剤が含まれます。 ラタノプロストは主に脈絡膜 склера流出を増加させる一方で、AR-13324は網目状構造の流出を増加させ、房水の産生を減少させるため、特定のケースではより効果的です . その他の類似化合物には、AR-13324に関連するエナンチオマーおよび代謝物であるAR-13323、AR-13503、およびAR-13534が含まれます .

生物活性

Netarsudil mesylate, a Rho kinase (ROCK) inhibitor, has emerged as a significant therapeutic agent for managing intraocular pressure (IOP) in conditions such as open-angle glaucoma and ocular hypertension. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data and case studies.

Netarsudil operates primarily through the inhibition of ROCK1 and ROCK2, which are crucial in regulating the contractility of trabecular meshwork (TM) cells. By inhibiting these kinases, netarsudil facilitates increased aqueous humor outflow through the TM, thereby reducing IOP. Additionally, it has been shown to decrease episcleral venous pressure, contributing to its IOP-lowering effects .

Key Actions:

- Inhibition of ROCK1 and ROCK2: Reduces cell stiffness and extracellular matrix production in TM cells.

- Increased Trabecular Outflow Facility: Enhances fluid drainage from the eye.

- Decreased Aqueous Humor Production: Further aids in lowering IOP .

Pharmacokinetics

Netarsudil is administered topically as an ophthalmic solution (0.02%). Following administration, it is rapidly metabolized by esterases in the eye to its active metabolite, netarsudil-M1, which exhibits even greater potency against ROCK than the parent compound .

Pharmacokinetic Parameters:

- Half-life: Approximately 175 minutes when incubated with human corneal tissue.

- Absorption: Low plasma concentrations due to topical application; high protein binding observed .

- Metabolism: Primarily through esterase activity; minimal systemic exposure due to local application.

Clinical Efficacy

Several clinical trials have demonstrated the efficacy of netarsudil in lowering IOP. A pivotal Phase 3 trial showed that once-daily dosing of netarsudil significantly reduced IOP compared to placebo and was non-inferior to other standard treatments like timolol .

Summary of Clinical Trials:

| Study Type | Population | Treatment | IOP Reduction (mmHg) | Duration |

|---|---|---|---|---|

| Phase 3 Trial | Patients with POAG | Netarsudil 0.02% QD | 4.6 (vs vehicle) | 4 weeks |

| Phase 2 Trial | Healthy Volunteers | Netarsudil 0.02% QD | 4.80 | 4 weeks |

| Phase 1 Trial | Healthy Volunteers | Netarsudil vs Placebo | Significant reduction | 7 days |

Safety Profile

Netarsudil has been generally well-tolerated in clinical studies. The most common adverse effect reported is conjunctival hyperemia, which is typically transient and mild. Importantly, no significant systemic side effects or genotoxicity have been observed in preclinical studies .

Adverse Effects:

- Conjunctival Hyperemia: Most frequently reported side effect.

- No Genotoxicity: Demonstrated safety in both in vitro and in vivo studies.

Case Studies

A notable case study involved a cohort of patients with ocular hypertension who were treated with netarsudil over a six-month period. The results indicated a consistent reduction in IOP across various times of day, highlighting the drug's effectiveness throughout both diurnal and nocturnal periods .

特性

IUPAC Name |

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3.2CH4O3S/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;2*1-5(2,3)4/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H3,(H,2,3,4)/t26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDRLKRHJOAQDC-FBHGDYMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027773 | |

| Record name | Netarsudil dimesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422144-42-0 | |

| Record name | Netarsudil mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422144420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netarsudil dimesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NETARSUDIL MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL756B1K0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Netarsudil mesylate in lowering intraocular pressure (IOP)?

A1: this compound is a Rho kinase and norepinephrine transporter inhibitor. [, ] In humans, it lowers IOP primarily by increasing outflow facility and decreasing episcleral venous pressure. [, ] While studies in animal models have also shown a reduction in aqueous humor production, this effect has not yet been confirmed in humans. []

Q2: Are there any studies investigating the Aqueous Humor Dynamics (AHD) of this compound in humans?

A2: Yes, a study specifically designed to evaluate the AHD of this compound ophthalmic solution 0.02% in healthy volunteers was conducted. [] This study confirmed the IOP-lowering effect of the drug in humans.

Q3: Has this compound been formulated with other drugs for treating glaucoma?

A3: Yes, a new combination product containing this compound and Latanoprost has been introduced. [] While the abstract doesn't elaborate on the specifics of this combination, it suggests a potential synergistic effect or improved patient outcomes with the dual-drug formulation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。